4-methyl-2-{(E)-[4-(pyrrolidin-1-ylsulfonyl)phenyl]diazenyl}phenol
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Overview
Description
4-methyl-2-[(1E)-2-[4-(pyrrolidine-1-sulfonyl)phenyl]diazen-1-yl]phenol is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a diazenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-[(1E)-2-[4-(pyrrolidine-1-sulfonyl)phenyl]diazen-1-yl]phenol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.
Diazenyl Linkage Formation: The diazenyl linkage is formed through diazotization reactions, where an amine is converted into a diazonium salt, followed by coupling with a phenol derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and pyrrolidine moieties.
Reduction: Reduction reactions can target the diazenyl linkage, converting it into an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include amines and reduced aromatic compounds.
Substitution: Products vary depending on the substituents introduced, leading to a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators, given the presence of the pyrrolidine ring and sulfonyl group.
Medicine
Medicinally, this compound and its derivatives are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry
In industry, the compound is used in the development of advanced materials, such as polymers and dyes, due to its stable aromatic structure and functional groups.
Mechanism of Action
The mechanism of action of 4-methyl-2-[(1E)-2-[4-(pyrrolidine-1-sulfonyl)phenyl]diazen-1-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates, while the sulfonyl group can form strong interactions with active sites. The diazenyl linkage may also play a role in electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-[(1E)-2-[4-(pyrrolidine-1-sulfonyl)phenyl]diazen-1-yl]phenol
- 4-methyl-2-[(1E)-2-[4-(pyrrolidine-1-sulfonyl)phenyl]diazen-1-yl]aniline
- 4-methyl-2-[(1E)-2-[4-(pyrrolidine-1-sulfonyl)phenyl]diazen-1-yl]benzene
Uniqueness
The uniqueness of 4-methyl-2-[(1E)-2-[4-(pyrrolidine-1-sulfonyl)phenyl]diazen-1-yl]phenol lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrrolidine ring, sulfonyl group, and diazenyl linkage in a single molecule allows for diverse applications and interactions that are not possible with simpler analogs.
Properties
Molecular Formula |
C17H19N3O3S |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
4-methyl-2-[(4-pyrrolidin-1-ylsulfonylphenyl)diazenyl]phenol |
InChI |
InChI=1S/C17H19N3O3S/c1-13-4-9-17(21)16(12-13)19-18-14-5-7-15(8-6-14)24(22,23)20-10-2-3-11-20/h4-9,12,21H,2-3,10-11H2,1H3 |
InChI Key |
QPHMQXKZHXWDTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Origin of Product |
United States |
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